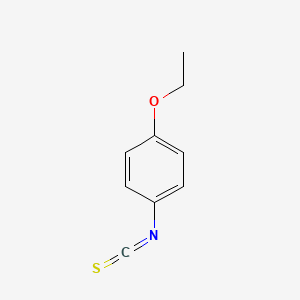
二碘化锰
描述
Manganese diiodide is a compound with the formula MnI2. It is classified as an iodide and appears as a pale pink crystalline solid . The CAS registry number for this compound is 7790-33-2 .
Synthesis Analysis
The synthesis of Manganese diiodide involves complex reactions. One method involves the oxidation of a manganese basic salt using persulfate . Another method involves a very efficient chemical reduction of potassium permanganate by nascent hydrogen in low-temperature acid media .Molecular Structure Analysis
Manganese diiodide has a molecular formula of I2Mn and an average mass of 308.747 Da . The geometry of manganese in manganese diiodide is 6 coordinate: octahedral .Chemical Reactions Analysis
Manganese diiodide reacts with aqueous ammonia, sodium hydroxide, and hydrogen peroxide . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese diiodide is a black to brown colored inorganic compound that appears as a crystalline or amorphous powder . It’s insoluble in water, but it’s reactive with most acids to produce manganese salts . Its chemical formula is MnI2, with a molar mass of 86.9368 g/mol and a density of 5.026 g/cm3 .科学研究应用
Lighting Industry Applications
Manganese iodide is utilized in the lighting industry due to its ability to contribute to the color and intensity of light . It’s often used in the manufacturing of halogen lamps where it helps in regulating the color temperature and improving the luminous efficiency.
Pigment Production
The compound can serve as a pink pigment. Its vibrant coloration is useful in the formulation of paints, inks, and coatings, providing a stable and non-toxic color source .
Source of Manganese Ion
In chemical synthesis and catalysis, manganese iodide is used as a source of the manganese ion. It acts as a catalyst in various organic reactions, including the synthesis of alcohols, olefins, and aromatic compounds .
Source of Iodide Ion
Manganese iodide can also be a source of the iodide ion, which is essential in iodination reactions in organic chemistry. This is particularly important for the synthesis of iodine-containing compounds, which have numerous applications in medicine and industrial chemistry .
Advanced Electrochemical Oxidation
A novel application of manganese iodide is in advanced electrochemical oxidation processes. It’s used for the simultaneous removal of manganese from water sources and generation of permanganate oxidant, which is a powerful disinfectant .
Electro-Synthesis of Oxidative Species
Manganese iodide plays a role in the electro-synthesis of highly oxidative manganese species, specifically permanganate (MnO4−). This process is beneficial for water treatment technologies, especially in remote or decentralized systems .
Medicinal Applications
In internal medicine, iodides are crucial, and manganese iodide can be used to create solutions that act as dissolution agents for iodide-rich treatments .
Research on Crystal Structures
Manganese iodide is studied for its unique crystal structures, which are valuable in understanding the properties of materials and in the development of new materials with specific characteristics .
安全和危害
作用机制
Target of Action
Manganese iodide, also known as manganese diiodide, is a chemical compound composed of manganese and iodide with the formula MnI2 Manganese, a component of manganese iodide, is known to play a vital role in various biological processes, including enzyme activation and neurotransmitter synthesis .
Mode of Action
It’s known that both forms of manganese iodide, the tetrahydrate and the anhydrous derivative, feature octahedral mn centers This suggests that manganese iodide may interact with its targets through these Mn centers
Biochemical Pathways
Manganese, a component of manganese iodide, has been shown to influence various biochemical pathways. For instance, it has been reported that manganese can mediate biochemical pathways that include photosynthesis and serve as a reactive intermediate in the breakdown of organic molecules . .
Pharmacokinetics
It’s known that manganese iodide is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
It’s known that samples of manganese iodide turn brown in air under the influence of light as a result of the oxidation of the iodide ion to iodine . This suggests that manganese iodide may have some oxidative properties, which could potentially influence its effects at the molecular and cellular levels.
Action Environment
属性
IUPAC Name |
manganese(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnI2, I2Mn | |
| Record name | manganese(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999088 | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7470 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese iodide | |
CAS RN |
7790-33-2 | |
| Record name | Manganese iodide (MnI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9VVO3QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key structural and electronic properties of two-dimensional manganese diiodide (MnI₂) as revealed by first-principles calculations?
A1: First-principles calculations indicate that two-dimensional MnI₂ is a wide-gap semiconductor. [] This means it possesses a significant energy gap between its valence and conduction bands, hindering electron flow at standard conditions. Additionally, the calculations highlight the dynamic and thermal stability of 2D MnI₂, supported by phonon dispersion and molecular dynamic simulations. [] These findings suggest potential applications in electronic devices requiring stable semiconducting materials.
Q2: How does the magnetic structure of MnI₂ contribute to its unique properties?
A2: MnI₂ exhibits magnetic frustration due to the competing interactions between direct exchange and superexchange interactions. [] This competition arises from the arrangement of manganese atoms and their magnetic moments within the material's structure. Understanding these intricate magnetic interactions is crucial for exploring potential applications in spintronics and magnetoelectronics.
Q3: Can MnI₂ be synthesized from its bulk form, and what insights do computational studies provide regarding its stability?
A3: Computational studies on MnI₂ suggest that it could potentially be exfoliated from its bulk structure, as indicated by calculations of formation energies and cleavage energies. [] These findings imply that isolating single or few-layer MnI₂ could be feasible, paving the way for experimental exploration of its properties in a two-dimensional form.
Q4: What experimental techniques have been employed to investigate the interaction of MnI₂ with electrons?
A4: Electron collision experiments have been conducted to study the dissociative excitation of manganese atoms and ions from MnI₂ molecules. [, ] These experiments provide valuable insights into the energy levels within MnI₂ and how the molecule breaks apart upon interaction with energetic electrons, which is relevant for understanding its behavior in various environments, such as plasmas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




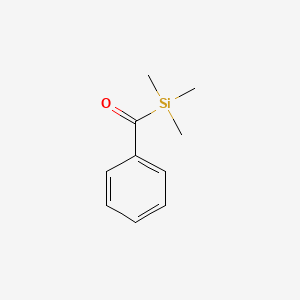
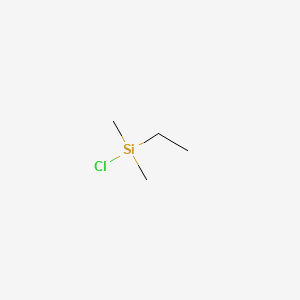

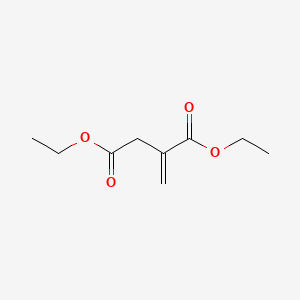






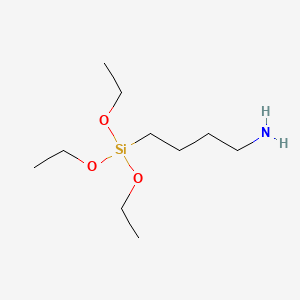
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
